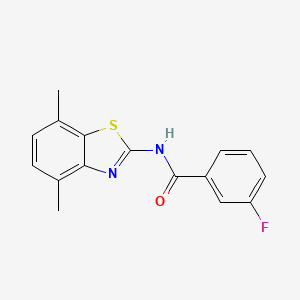

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

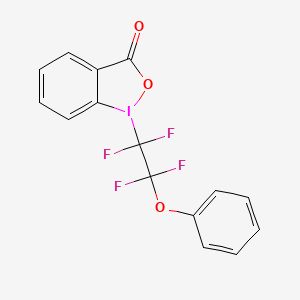

“N-(4,7-Dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide” is a chemical compound with a complex structure. It has a molecular formula of C16H12N4OS2 . The average mass of this compound is 340.423 Da and the monoisotopic mass is 340.045258 Da .

Molecular Structure Analysis

The molecular structure of “N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide” is complex, with several functional groups. It includes a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring .Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm³. It has a molar refractivity of 97.2±0.3 cm³. The compound has 5 hydrogen bond acceptors and 1 hydrogen bond donor. It has 2 freely rotating bonds. The compound has a polar surface area of 124 Ų and a molar volume of 227.7±3.0 cm³ .Wissenschaftliche Forschungsanwendungen

Antitumor Properties and Mechanism

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide and its derivatives have shown potent and selective inhibitory activity against various cancer cell lines, including lung, colon, and breast cancer. The structure-activity relationship studies established that certain analogs, based on modifications in the benzothiazole ring, possess exquisitely potent antiproliferative activity. These compounds do not rely on the induction of CYP1A1 expression for their antitumor activity, indicating a distinct mechanism of action compared to other benzothiazole derivatives (Mortimer et al., 2006). Further, the synthesis and evaluation of fluorinated 2-(4-aminophenyl)benzothiazoles have been undertaken, revealing that these compounds are potently cytotoxic in vitro in specific human breast cancer cell lines, underscoring their potential as broad-spectrum antitumor agents (Hutchinson et al., 2001).

Synthesis of Derivatives for Enhanced Biological Activity

In efforts to discover more potent biodynamic agents, novel compounds comprising fluoro substituted sulphonamide benzothiazole and thiazole structures have been synthesized and screened for antimicrobial activity. These compounds are designed to exploit the biodynamic properties of benzothiazoles and sulphonamides, with modifications aimed at enhancing therapeutic potential (Jagtap et al., 2010).

Anticancer Activity of Benzothiazole Derivatives

The anticancer activity of benzothiazole acylhydrazones has been investigated, revealing that these compounds exhibit probable anticancer activity against various cancer cell lines, including human lung adenocarcinoma and breast adenocarcinoma cells. This research highlights the potential of benzothiazole derivatives as eligible structures in medicinal chemistry for anticancer agents (Osmaniye et al., 2018).

Eigenschaften

IUPAC Name |

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2OS/c1-9-6-7-10(2)14-13(9)18-16(21-14)19-15(20)11-4-3-5-12(17)8-11/h3-8H,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKSRQFVRRIVKFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1-{[(2-methylpropyl)carbamoyl]amino}cyclohexanecarboxylate](/img/structure/B3014683.png)

![6-[(6-chloro-3-pyridinyl)methyl]-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B3014684.png)

![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3014686.png)

![N-(2-methoxyphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B3014687.png)

![N-(4-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B3014693.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B3014695.png)

![2-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B3014705.png)